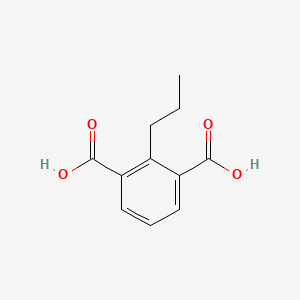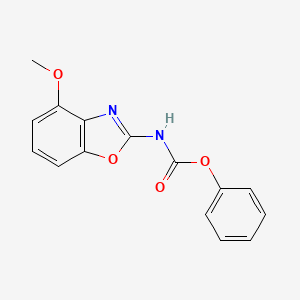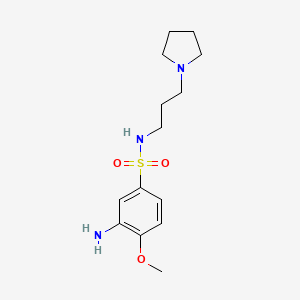
2-n-Propylisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-n-Propylisophthalic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where a propyl group is attached to the second carbon of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-n-Propylisophthalic acid can be synthesized through the nitration of isophthalic acid followed by the reduction of the nitro group to an amine and subsequent alkylation with propyl chloride. The reaction conditions typically involve the use of strong acids and bases, and the process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is often produced through a more streamlined process involving the direct alkylation of isophthalic acid with propyl chloride under controlled conditions. This method is preferred for its efficiency and scalability, allowing for large-scale production.
化学反応の分析
Types of Reactions: 2-n-Propylisophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve the use of nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or amines as products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
科学的研究の応用
2-n-Propylisophthalic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which 2-n-Propylisophthalic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.
類似化合物との比較
2-Methylisophthalic acid
2-Ethylisophthalic acid
2-Butylisophthalic acid
2-Hexylisophthalic acid
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
2-propylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-4-7-8(10(12)13)5-3-6-9(7)11(14)15/h3,5-6H,2,4H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
YEQJJGTWQJNJOS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)

![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)


![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)



